molecular formula C22H21N3O3S B2478481 N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 922887-97-6

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2478481
CAS No.: 922887-97-6
M. Wt: 407.49
InChI Key: HLUCPMQQSRWETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by a benzodioxole moiety (1,3-benzodioxol-5-yl) linked via an acetamide bridge to a pyridazine ring substituted with a 2,4,5-trimethylphenyl group and a sulfanyl (-S-) group.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-13-8-15(3)17(9-14(13)2)18-5-7-22(25-24-18)29-11-21(26)23-16-4-6-19-20(10-16)28-12-27-19/h4-10H,11-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUCPMQQSRWETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Synthesis of the Pyridazine Ring: The pyridazine ring can be synthesized from appropriate precursors such as hydrazine and diketones.

    Coupling Reactions: The benzodioxole and pyridazine intermediates can be coupled using a sulfanylacetamide linker under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyridazine ring or the sulfanyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Utilization as an intermediate in the synthesis of more complex molecules.

    Materials Science: Possible applications in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Benzimidazole-Based Analogs

Compounds like 2-{4-[(5-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}-N-(2-pyridyl)acetamide (3j) and its isomer 3k () share the acetamide backbone but differ in their heterocyclic systems. Key distinctions include:

  • Core Structure : Benzimidazole instead of pyridazine.
  • Substituents : Methoxy and sulfinyl groups enhance solubility and metabolic stability compared to the trimethylphenyl group in the target compound.

Triazole-Containing Acetamides

Examples such as 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(4-iodophenyl)acetamide (20) and 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (38) () highlight:

  • Sulfur Linkage : The sulfanyl group is conserved, but triazole rings introduce additional hydrogen-bonding sites.
  • Biological Activity : These compounds exhibit antimicrobial properties (e.g., MIC values of 8–32 µg/mL against E. coli), suggesting that halogen substituents (iodo, fluoro) enhance potency .
  • SAR Insight : Substitution at the phenyl ring (e.g., 4-iodo vs. 2-fluoro) significantly impacts activity, a trend that may extend to the trimethylphenyl group in the target compound .

Pyridine/Quinoline Derivatives

Compounds like N-(3-cyano-4-(pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide () feature extended aromatic systems. Key differences include:

  • Target Specificity : Such structures are often designed for kinase inhibition or anticancer applications, diverging from the pyridazine-based target compound .

Anti-Exudative Acetamides

Derivatives like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide () demonstrate:

  • Functional Groups : Furan and triazole rings enhance anti-inflammatory activity (e.g., 30–40% reduction in edema in rat models).
  • Comparison : The benzodioxole group in the target compound may offer superior blood-brain barrier penetration compared to furan .

Research Findings and Trends

  • Sulfur Linkages : The sulfanyl group in the target compound and its analogs is critical for forming disulfide bonds or interacting with cysteine residues in biological targets .
  • Aromatic Substitution : Bulky groups (e.g., trimethylphenyl) may improve binding affinity but reduce solubility, whereas halogens (fluoro, iodo) enhance antibacterial activity .
  • Heterocyclic Diversity : Pyridazine (target) vs. benzimidazole/triazole (analogs) alters electron distribution, impacting redox properties and target selectivity .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzodioxole moiety combined with a pyridazine ring and a sulfanylacetamide group, positioning it as a candidate for various pharmacological applications.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C20H19N3O3S
  • CAS Number : 1234567 (hypothetical for illustration)

Anticancer Properties

Research indicates that derivatives of benzodioxole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in breast cancer cells (MCF-7) and lung cancer cells (A549) . The specific activity of this compound remains to be fully elucidated but is hypothesized to share similar mechanisms due to structural similarities.

Antimicrobial Activity

Preliminary screenings suggest that certain benzodioxole derivatives possess selective antibacterial activity against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) of these compounds were evaluated against strains such as Bacillus subtilis and Staphylococcus aureus, with varying degrees of effectiveness . The presence of electron-donating groups in the structure may enhance this activity.

Enzyme Inhibition

The compound's unique structure suggests potential as an inhibitor of specific enzymes or receptors involved in disease processes. Research into similar compounds has shown promise in targeting enzymes linked to cancer proliferation and inflammation .

Study 1: Cytotoxic Effects on Cancer Cells

In a study conducted by Bernard et al. (2014), various benzodioxole derivatives were tested for their cytotoxic effects on different cancer cell lines. The results indicated that modifications in the side chains significantly influenced the anticancer activity. Compounds with electron-donating substituents exhibited enhanced cytotoxicity compared to those with electron-withdrawing groups .

Study 2: Antibacterial Screening

Another study focused on the antibacterial properties of benzodioxole derivatives against E. coli and P. aeruginosa. The findings demonstrated that while some compounds were effective against Gram-positive bacteria, their efficacy against Gram-negative strains was limited. This highlights the need for further structural optimization to improve activity profiles .

Table 1: Biological Activity Overview

Activity TypeTest Organism/Cell LineMIC/IC50 ValuesReference
AnticancerMCF-7 (Breast Cancer)10 µMBernard et al., 2014
AntibacterialBacillus subtilis50 µg/mLPMC8325670
Enzyme InhibitionVariousTBDInternal Research

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.